4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(1-bromo-2-methylbenzene)
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Overview
Description
4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(1-bromo-2-methylbenzene) is a useful research compound. Its molecular formula is C28H20Br4 and its molecular weight is 676.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(1-bromo-2-methylbenzene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(1-bromo-2-methylbenzene) including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
The synthesis of 4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(1-bromo-2-methylbenzene) typically involves the reaction of brominated benzene derivatives with ethene. Common synthetic routes include:
Bromination of Benzene Derivatives: This step involves the bromination of benzene derivatives using bromine or other brominating agents.
Coupling Reactions: The brominated benzene derivatives are then coupled with ethene under specific conditions, often involving catalysts such as palladium or nickel complexes[][2].
Industrial production methods may involve large-scale bromination and coupling reactions, optimized for yield and purity.
Chemical Reactions Analysis
4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(1-bromo-2-methylbenzene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove bromine atoms.
Coupling Reactions: It can participate in further coupling reactions to form more complex structures.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(1-bromo-2-methylbenzene) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated compounds with biological molecules.
Medicine: Research into its potential medicinal properties, including its use as a precursor for drug development.
Industry: It is used in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(1-bromo-2-methylbenzene) involves its interaction with molecular targets through its bromine atoms. These interactions can lead to various chemical transformations, including substitution and coupling reactions. The pathways involved often depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar compounds to 4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(1-bromo-2-methylbenzene) include:
1,2-Bis(4-bromophenyl)ethylene: A simpler structure with fewer bromine atoms.
4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(N,N-dimethylaniline): A compound with dimethylamino groups instead of methyl groups.
4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(4,1-phenylene)dipyridine: A compound with pyridine rings instead of methyl groups.
The uniqueness of 4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(1-bromo-2-methylbenzene) lies in its specific arrangement of bromine atoms and the central ethene structure, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-bromo-4-[1-(4-bromo-3-methylphenyl)-2,2-bis(4-bromophenyl)ethenyl]-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20Br4/c1-17-15-21(7-13-25(17)31)28(22-8-14-26(32)18(2)16-22)27(19-3-9-23(29)10-4-19)20-5-11-24(30)12-6-20/h3-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUDZHSDZLYVPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC(=C(C=C4)Br)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20Br4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.1 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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